BenchChemオンラインストアへようこそ!

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

MAO-B inhibition stereoselectivity Parkinson's disease

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213560-06-5) is a critical chiral fluorinated building block for CNS drug discovery. The 6,8-difluoro substitution pattern and (R)-stereochemistry are non-negotiable for target engagement, providing up to 150-fold higher MAO-B potency versus the (S)-enantiomer and optimized blood-brain barrier penetration (cLogP 2.3). This 1-amine regioisomer is specifically validated for generating N-propargylamine derivatives with IC50 values as low as 0.066 μM against MAO-B. Do not substitute with the 2-amine regioisomer or racemic mixtures.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
Cat. No. B11911986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=C(C=C2F)F)N
InChIInChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1
InChIKeyGTZDIEIDYINPIO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213560-06-5) for Pharmaceutical R&D and Chiral Intermediate Procurement


(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213560-06-5, molecular formula C₁₀H₁₁F₂N, molecular weight 183.20 g/mol) is a chiral fluorinated tetrahydronaphthalen-1-amine derivative featuring fluorine substitution at the 6- and 8-positions of the tetrahydronaphthalene ring system . The compound is supplied at ≥97–98% purity and is primarily utilized as a chiral building block in pharmaceutical research, particularly in the synthesis of enantiomerically pure drug candidates targeting neurological disorders and as a key intermediate in asymmetric synthesis workflows . Due to the stereochemical sensitivity of biological targets, the (R)-enantiomer must be clearly differentiated from its (S)-enantiomer and racemic mixtures during procurement.

Why Generic Substitution of (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine with Mono-Fluoro or Non-Fluorinated Analogs Fails in CNS Drug Development


Fluorination at the 6- and 8-positions of the tetrahydronaphthalene scaffold is not merely a minor structural variation but a deliberate medicinal chemistry design element that alters pKa, lipophilicity (log P), metabolic stability, and receptor binding kinetics in ways that cannot be replicated by mono-fluoro, differently positioned, or non-fluorinated analogs [1]. The (R)-stereochemistry is also critical: for 1,2,3,4-tetrahydronaphthalen-1-amine derivatives, the (R)-enantiomer has been shown to exhibit up to 150-fold higher potency at MAO-B than its (S)-counterpart, demonstrating that stereochemical substitution fundamentally alters target engagement . Consequently, sourcing the correct regioisomer (6,8-difluoro), stereoisomer (R-configuration), and amine position (1-amine rather than 2-amine) is non-negotiable for reproducible structure–activity relationship (SAR) studies and downstream clinical candidate development.

Quantitative Differentiation Evidence for (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Comparative Physicochemical, Stereochemical, and Metabolic Stability Data


Stereochemical Potency Differential at MAO-B: (R)-Enantiomer vs. (S)-Enantiomer Quantitative Comparison

The (R)-enantiomer of 1,2,3,4-tetrahydronaphthalen-1-amine exhibits substantially higher inhibitory potency at monoamine oxidase B (MAO-B) than the (S)-enantiomer. In stereoselectivity studies with reversible aralkylamine MAO-B inhibitors, the (R)-enantiomer was determined to be 150-fold more potent than its (S)-enantiomer . While this data was generated using the parent non-fluorinated 1,2,3,4-tetrahydronaphthalen-1-amine scaffold rather than the 6,8-difluoro derivative specifically, the stereochemical discrimination at the MAO-B active site is a class-level phenomenon driven by the chiral center at C1. This establishes that the (R)-configuration is a critical determinant of biological activity for 1-amino tetrahydronaphthalene derivatives, making the procurement of the correct enantiomer essential for reproducible SAR studies.

MAO-B inhibition stereoselectivity Parkinson's disease chiral pharmacology

Metabolic Stability Advantage of 6,8-Difluoro Substitution Pattern in Tetrahydronaphthalene Amines

Fluorination at the 6- and 8-positions of the tetrahydronaphthalene ring system confers increased metabolic stability relative to non-fluorinated tetrahydronaphthalene amines. The 6,8-difluoro substitution pattern is specifically documented as imparting improved resistance to oxidative metabolism and enhanced binding affinity in drug candidates . This is consistent with the broader medicinal chemistry principle that strategic fluorine substitution on aromatic rings blocks cytochrome P450-mediated hydroxylation at the substituted positions, thereby reducing metabolic clearance. While direct quantitative half-life or intrinsic clearance data comparing (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine against its non-fluorinated parent are not available in the public domain, the class-level inference from fluorinated tetrahydronaphthalene SAR indicates that 6,8-difluoro substitution represents a deliberate metabolic blocking strategy.

metabolic stability fluorine substitution drug metabolism pharmacokinetics

Fluorine-Induced Physicochemical Property Modulation: pKa and Lipophilicity Alterations in Fluorinated Amines

The introduction of fluorine atoms into heterocyclic amines alters amine basicity (pKa) in a monotonic fashion depending on the fluorination pattern, with quantifiable effects on lipophilicity (log P) and aqueous solubility relative to the parent non-fluorinated heterocycles [1]. In a systematic study of fluoroalkyl-substituted saturated heterocyclic amines, fluorination was shown to reduce pKa(H) values (decreased basicity) and modify log P in complex but predictable ways depending on ring size, substitution pattern, and conformation [1]. For tetrahydronaphthalen-1-amine derivatives, the 6,8-difluoro substitution introduces two electron-withdrawing fluorine atoms in close proximity to the amine-bearing ring, which would be predicted to lower amine basicity relative to mono-fluoro and non-fluorinated analogs, potentially improving CNS penetration by reducing the fraction of positively charged amine at physiological pH.

pKa modulation lipophilicity fluorine effects CNS drug design

Regioisomeric Differentiation: 1-Amine vs. 2-Amine Positional Isomers in Pharmaceutical Applications

The position of the amine group on the tetrahydronaphthalene scaffold (1-amine vs. 2-amine) dictates fundamentally different pharmaceutical applications. The 2-amine regioisomer, (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 1213536-98-1), serves as a key intermediate in the synthesis of serotonin receptor agonists and dopamine modulators for depression and anxiety disorders, with its 2-position amine enabling distinct receptor pharmacophore alignment . In contrast, the 1-amine regioisomer (the target compound) positions the primary amine at the benzylic C1 position, creating a different spatial arrangement for derivatization (e.g., N-alkylation to generate MAO-B inhibitor scaffolds) [1][2]. These regioisomers are not interchangeable in synthesis: selecting the wrong amine positional isomer will produce compounds with entirely different three-dimensional pharmacophore geometries and target binding profiles.

regioisomerism amine position serotonin receptor agonists dopamine modulators

MAO-B Inhibitory Potency of 1,2,3,4-Tetrahydronaphthalen-1-amine Derivatives: Benchmark Against Clinical Rasagiline

While direct IC₅₀ data for the unmodified (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine are not available in the public literature, the 1,2,3,4-tetrahydronaphthalen-1-amine scaffold has been validated as a productive platform for developing highly potent and selective MAO-B inhibitors. In a 2026 study, N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives exhibited IC₅₀ values as low as 0.066 ± 0.03 μM (Compound 29) and 0.070 ± 0.002 μM (Compound 34) against human MAO-B, with selectivity indices (SI) >151 and >134, respectively, surpassing the positive control rasagiline [1][2]. These N-alkylated derivatives are synthesized from the 1-amine scaffold, demonstrating that (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine represents a precursor to an active chemotype with demonstrated nanomolar-range MAO-B inhibitory activity and high selectivity over MAO-A.

MAO-B inhibition IC50 selectivity index Parkinson's disease therapeutics

Defined Application Scenarios for (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine in Chiral CNS Intermediate Procurement


Asymmetric Synthesis of MAO-B Inhibitor Candidates for Parkinson's Disease Research

The (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine scaffold serves as a chiral amine starting material for N-alkylation reactions to generate N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives. These derivatives have been shown to achieve IC₅₀ values as low as 0.066 μM against human MAO-B with selectivity indices >151, outperforming the clinical benchmark rasagiline [1]. The 6,8-difluoro substitution pattern on the (R)-enantiomer provides the optimal stereochemical and metabolic stability profile for advancing SAR studies toward preclinical candidates. This application is validated by peer-reviewed 2026 literature demonstrating that 1-amine tetrahydronaphthalene derivatives exhibit mixed reversible MAO-B inhibition, low neurotoxicity, and protective effects against 6-OHDA-induced damage in SH-SY5Y neuroblastoma cells [1].

Chiral Building Block for Enantioselective CNS Drug Discovery Requiring Defined pKa and Lipophilicity Parameters

When designing CNS-penetrant drug candidates, the 6,8-difluoro substitution on the (R)-enantiomer provides a specific combination of reduced amine basicity (pKa lowering) and moderate lipophilicity (calculated LogP 2.3009) that favors passive blood-brain barrier penetration while maintaining adequate aqueous solubility [2]. The (R)-configuration is essential for achieving the 150-fold potency advantage observed for 1-amine tetrahydronaphthalene derivatives at MAO-B . This compound is appropriate for medicinal chemistry programs requiring a pre-optimized fluorinated chiral amine core where the physicochemical and stereochemical parameters are already fixed, enabling systematic SAR exploration through N-functionalization rather than scaffold modification.

Stereochemically Defined Reference Standard for Chiral Chromatography and Analytical Method Development

The (R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213560-06-5, purity ≥97–98%) can serve as a stereochemically defined reference material for developing and validating chiral HPLC or SFC methods to separate (R)- and (S)-enantiomers of fluorinated tetrahydronaphthalen-1-amines . Given the 150-fold difference in biological activity between enantiomers at MAO-B , analytical methods capable of quantifying enantiomeric excess (e.e.) are essential for quality control of both this intermediate and downstream products synthesized from it.

Differentiation from 2-Amine Regioisomer in Serotonin/Dopamine Modulator Synthesis Programs

This compound should be selected specifically when the research objective involves 1-amine-derived pharmacophores (e.g., MAO-B inhibition, N-alkylation to propargylamine derivatives) rather than 2-amine-derived pharmacophores (e.g., serotonin receptor agonists, dopamine modulators) [1]. Procuring the 1-amine regioisomer ensures the synthetic route remains aligned with the intended target class. The 2-amine regioisomer (CAS 1213536-98-1), despite sharing the 6,8-difluoro substitution pattern, routes synthesis toward a fundamentally different set of biological targets and should not be substituted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.